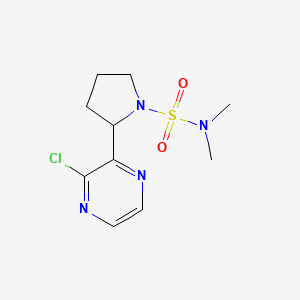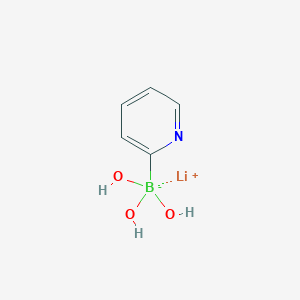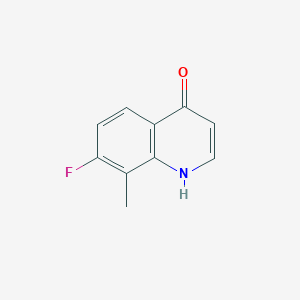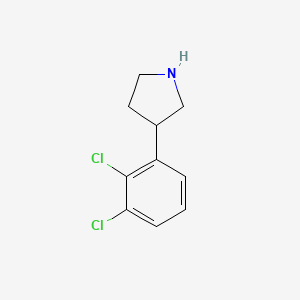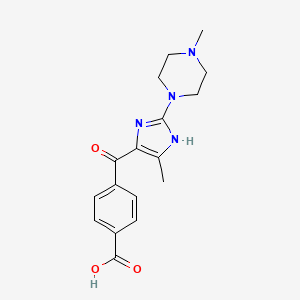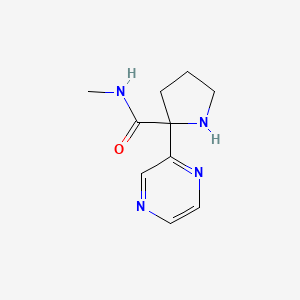
N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which include N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, often involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrazine ring . The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The pyrazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including this compound, exhibit a wide range of chemical reactions. These reactions are often influenced by the presence of the pyrrolidine and pyrazine rings in the molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure, which includes a pyrrolidine ring and a pyrazine ring . The presence of these rings allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Novel Pyrazine-Substituted Compounds : Research into pyrazine-substituted compounds, such as N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, has led to the synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides and related tethered heterocycles. These compounds were developed through various synthetic procedures, including SNAr, borylation, and C–C cross couplings, among others. The synthesis routes typically involve 4–12 steps and yield a range of compounds with potential applications in drug discovery programs (Howells et al., 2022).
Metal-Organic Frameworks (MOFs) : this compound and its derivatives have been utilized in the formation of metal-organic frameworks (MOFs), showcasing their potential in creating complex structures with specific network topologies. For instance, the hydrated copper acetate complex of a similar ligand demonstrated a 10(3) network topology within its MOF structure, highlighting the versatility of these compounds in constructing intricate molecular architectures (Cati & Stoeckli-Evans, 2014).
Antimicrobial Activities
Antimicrobial Properties : Several studies have explored the antimicrobial activities of pyrazine carboxamide derivatives. For example, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated significant antibacterial and antifungal activities, comparable or even superior to standard drugs. These findings suggest the potential of this compound derivatives in developing new antimicrobial agents (Zhuravel et al., 2005).
Electronic and Nonlinear Optical Properties
Electronic and Nonlinear Optical Studies : The electronic and nonlinear optical (NLO) properties of compounds related to this compound, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been investigated through DFT calculations. These studies provide insights into the reactivity parameters, electronic delocalization, and the impact of various substituents on the NLO behavior of these compounds, which could be relevant for applications in materials science (Ahmad et al., 2021).
Orientations Futures
The pyrrolidine ring, a key component of N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research will likely continue to explore the potential of this compound in various applications, particularly in the field of medicinal chemistry .
Mécanisme D'action
Target of Action
Related compounds such as pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that n-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds.
Analyse Biochimique
Biochemical Properties
N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the overall metabolic flux within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism . Additionally, it has been observed to affect cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target . Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under certain conditions, but may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, toxic or adverse effects have been observed, including disruption of cellular processes and potential toxicity to specific tissues . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments can significantly impact its biochemical activity and interactions with other biomolecules.
Propriétés
IUPAC Name |
N-methyl-2-pyrazin-2-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-11-9(15)10(3-2-4-14-10)8-7-12-5-6-13-8/h5-7,14H,2-4H2,1H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVQPIFJCFXMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCN1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


